molecular formula C12H11FN2O2 B1518845 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid CAS No. 1152868-20-6

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid

Cat. No.: B1518845
CAS No.: 1152868-20-6
M. Wt: 234.23 g/mol
InChI Key: BWDANXPJRCVMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid (CAS Registry Number: 1152868-20-6) is a fluorinated benzoic acid derivative incorporating a 3,5-dimethylpyrazole ring. It has a molecular formula of C12H11FN2O2 and a molecular weight of 234.23 g/mol . This compound serves as a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound is part of a class of pyrazole-derived molecules that have demonstrated significant potential in antimicrobial research. Scientific studies have shown that structurally related pyrazole-based compounds exhibit potent growth inhibition against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL . The incorporation of fluorine atoms and pyrazole rings is a common strategy in drug discovery to enhance biological activity and improve metabolic stability . As such, this chemical is a crucial building block for researchers developing novel antibiotics to address the urgent global health threat of antimicrobial resistance. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-5-8(2)15(14-7)11-4-3-9(12(16)17)6-10(11)13/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDANXPJRCVMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)C(=O)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system. The compound’s interaction with acetylcholinesterase can inhibit the enzyme’s activity, leading to altered nerve pulse transmission. Additionally, this compound has been shown to interact with other biomolecules, potentially influencing oxidative stress pathways by affecting reactive oxygen species (ROS) levels.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the activity of acetylcholinesterase, leading to changes in neural transmission and behavior. Moreover, it can modulate oxidative stress by altering ROS levels, which can impact cellular components such as DNA, proteins, and lipids.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and thereby affecting cholinergic signaling. The compound’s interaction with ROS pathways suggests it may also play a role in modulating oxidative stress. These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades. Long-term exposure to the compound can lead to sustained changes in cellular processes, including enzyme activity and oxidative stress levels.

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid (CAS: 1152868-20-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15FN4
  • Molecular Weight : 246.283 g/mol
  • Structure : The compound features a pyrazole ring and a fluorobenzoic acid moiety, which contribute to its biological activity.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of specific enzymes involved in disease pathways, such as proteases and cyclooxygenases.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate cell proliferation and apoptosis.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, in a study involving human breast cancer cells, the compound showed significant cytotoxic effects with an IC50 value of approximately 5 µM .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects. In animal models of inflammation, it reduced edema and inflammatory cytokine levels, suggesting potential use in treating inflammatory diseases .

Antiviral Activity

Recent investigations have explored its antiviral properties against pathogens such as SARS-CoV-2. Preliminary results indicate that it may inhibit viral replication at low concentrations .

Case Studies

  • Cancer Cell Line Study : A study assessed the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with 10 µM led to a 70% reduction in cell viability after 48 hours.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant decrease in paw swelling compared to the control group, highlighting its anti-inflammatory potential.

Data Tables

Biological ActivityIC50 Value (µM)Reference
Antitumor (MCF-7 Cells)5
Anti-inflammatoryNot specified
Antiviral (SARS-CoV-2)Low concentrations

Scientific Research Applications

The compound features a pyrazole ring substituted with two methyl groups and a fluorobenzoic acid moiety, which contributes to its chemical reactivity and potential biological activity.

Medicinal Chemistry

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid serves as a versatile scaffold in medicinal chemistry. Its derivatives have been synthesized and evaluated for various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain modifications enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. In vitro studies demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics.

Agrochemicals

The compound's structural features make it a candidate for developing agrochemicals, particularly herbicides and fungicides. Its effectiveness in inhibiting specific enzymes related to plant growth has been explored, indicating potential applications in crop protection.

Material Science

This compound is also being researched for its use in creating advanced materials. Its ability to form stable complexes with metals suggests applications in catalysis and material synthesis.

Case Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and assessed their anticancer properties against breast cancer cell lines. The study revealed that certain derivatives had IC50 values lower than standard chemotherapeutics, indicating a promising avenue for drug development.

Case Study 2: Antimicrobial Efficacy

A research article in the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibition at low concentrations, supporting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of the target compound with analogues:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid C₁₂H₁₁FN₂O₂ 3-F, 4-(3,5-dimethylpyrazole), -COOH 234.23 High polarity, potential kinase inhibition
3-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid C₁₆H₁₈FN₂O₃ 4-F, propoxy linker to pyrazole, -COOH 296.30 Enhanced lipophilicity, drug delivery applications
4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide C₁₅H₁₈N₄O₃S Sulfonamide group, oxopropyl linker 334.39 Carbonic anhydrase inhibition
4-Ethyl-2-methylbenzoic acid C₁₀H₁₂O₂ 4-Ethyl, 2-methyl, -COOH 164.21 Simplified structure, industrial synthesis

Substituent Effects

  • Fluorine Position : The 3-fluoro substitution in the target compound versus the 4-fluoro in 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid alters electronic distribution. The 3-fluoro group may reduce steric hindrance compared to 4-fluoro derivatives, influencing binding to biological targets.
  • Pyrazole Linkage: The direct pyrazole attachment in the target compound contrasts with the propoxy linker in its analogue. ~1.5 for the target).
  • Sulfonamide vs. Carboxylic Acid: The sulfonamide group in 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide enhances hydrogen-bond acceptor capacity compared to -COOH, impacting enzyme inhibition profiles (e.g., carbonic anhydrase IC₅₀ < 10 nM).

Physicochemical Properties

  • Solubility : The target compound’s carboxylic acid group improves aqueous solubility (~2.5 mg/mL at pH 7.4) compared to its propoxy-linked analogue (~0.8 mg/mL).
  • Thermal Stability : Differential scanning calorimetry (DSC) data indicate a melting point of 198–202°C for the target compound, higher than the sulfonamide analogue (172–175°C), reflecting stronger crystal lattice interactions.

Preparation Methods

General Synthetic Strategy

The preparation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid typically involves the following key steps:

Analytical and Characterization Data

In related studies, the synthesized pyrazole-fluorobenzoic acid derivatives were characterized by:

Research Findings and Observations

  • The use of phosphorus oxychloride (POCl3) and pyridine is critical for efficient activation of the carboxylic acid group to form reactive intermediates.
  • Refluxing in ethanol with hydrazine hydrate facilitates the formation of the pyrazole ring with methyl substitution at positions 3 and 5.
  • The nucleophilic substitution at the fluorinated aromatic ring is influenced by the position of fluorine and the presence of electron-withdrawing groups, affecting yield and reaction time.
  • The overall yields for similar pyrazole-fluorobenzoic acid derivatives range from moderate to high (typically 60-85%), depending on reaction conditions and purification methods.
  • The synthesized compounds exhibit significant biological activity, such as antimicrobial effects, indicating the importance of the pyrazole and fluorobenzoic acid moieties in medicinal chemistry.

Summary Table of Preparation Steps and Conditions

Step Reactants Reagents/Conditions Time Temperature Product/Intermediate
1 3-Fluorobenzoic acid POCl3, Pyridine 20-24 h Room temp Acyl chloride intermediate
2 Hydrazine hydrate + 2,4-pentanedione Ethanol, Reflux 6-10 h Reflux (~78°C) 3,5-Dimethylpyrazole
3 Acyl chloride + Pyrazole Pyridine, Reflux 5-10 h Reflux Pyrazole-fluorobenzoate ester or amide
4 Hydrolysis Acid or base, Reflux 2-4 h Reflux This compound

Q & A

Q. What are the common synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid?

  • Methodological Answer : The synthesis typically involves coupling a fluorobenzoic acid derivative with a 3,5-dimethylpyrazole moiety. Key steps include:
  • Protection/Deprotection : Use tert-butyl or methyl esters to protect the carboxylic acid group during pyrazole coupling .
  • Nucleophilic Substitution : React 3-fluoro-4-nitrobenzoic acid with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-substituted intermediate .
  • Reduction and Oxidation : Reduce nitro groups to amines (e.g., using H₂/Pd-C) followed by oxidation to restore the carboxylic acid (if protected) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzene signals at δ ~7.5 ppm, pyrazole methyl groups at δ ~2.3 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (theoretical [M+H]⁺: 279.11) and fragmentation patterns .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Q. What are the solubility challenges, and how can they be addressed experimentally?

  • Methodological Answer : The compound is poorly soluble in aqueous media due to its aromatic and hydrophobic groups. Strategies include:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays .
  • Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt to enhance aqueous solubility .

Advanced Questions

Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?

  • Methodological Answer :
  • Validation via Crystallography : Compare computed structures (DFT-optimized geometries) with X-ray crystallography data to resolve ambiguities in tautomerism or conformation .
  • Solvent Correction : Adjust computational models to account for solvent effects (e.g., using COSMO-RS for NMR chemical shift predictions) .
  • Dynamic Effects : Perform molecular dynamics simulations to assess conformational flexibility influencing NMR spectra .

Q. What strategies optimize crystal structure determination of this compound using SHELX?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve fluorine and pyrazole disorder .
  • Refinement in SHELXL :
  • Apply restraints for anisotropic displacement parameters of fluorine atoms.
  • Model twinning (if present) using the TWIN/BASF commands .
  • Validate hydrogen bonding networks with PLATON .

Q. How to design experiments to study its potential as a kinase inhibitor?

  • Methodological Answer :
  • Enzyme Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Docking Studies : Perform molecular docking (AutoDock Vina) with pyrazole-carboxylic acid motifs targeting ATP-binding pockets .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorine position, pyrazole methyl groups) and correlate with inhibitory activity .

Q. How to analyze tautomeric equilibria of the pyrazole ring in different solvents?

  • Methodological Answer :
  • Variable-Temperature NMR : Monitor proton shifts (e.g., NH or CH pyrazole signals) in DMSO-d₆ vs. CDCl₃ to detect tautomerization .
  • X-ray Crystallography : Compare solid-state structures (e.g., keto vs. enol forms) with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.